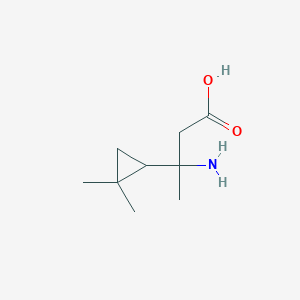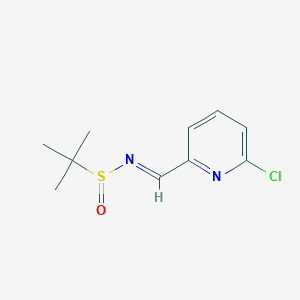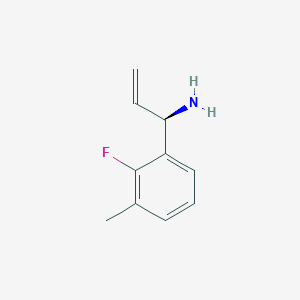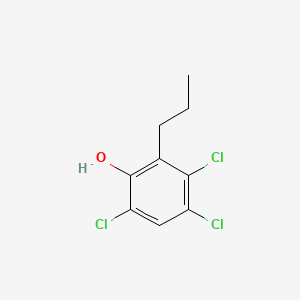![molecular formula C13H10Cl2O B13057150 3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13057150.png)
3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is a chemical compound belonging to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of chlorine and methyl groups on the biphenyl structure imparts unique chemical properties to this compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL typically involves the following steps:
Halogenation: Introduction of chlorine atoms to the biphenyl structure.
Methylation: Addition of a methyl group to the biphenyl ring.
Hydroxylation: Introduction of a hydroxyl group to the biphenyl structure.
Common reagents used in these reactions include chlorine gas for halogenation, methyl iodide for methylation, and sodium hydroxide for hydroxylation. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL involves large-scale chemical reactors where the above-mentioned reactions are optimized for efficiency. Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical processes.
科学的研究の応用
3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the biphenyl structure influence its binding affinity and specificity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its biological activity.
類似化合物との比較
Similar Compounds
- 3,3’-Dichloro-4,4’-dimethyl-[1,1’-biphenyl]-2-OL
- 3,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-carboxylic acid
- 3,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-amine
Uniqueness
3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is unique due to the specific positioning of its chlorine and methyl groups, which impart distinct chemical and biological properties. Its hydroxyl group also plays a crucial role in its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H10Cl2O |
|---|---|
分子量 |
253.12 g/mol |
IUPAC名 |
4-chloro-2-(3-chlorophenyl)-5-methylphenol |
InChI |
InChI=1S/C13H10Cl2O/c1-8-5-13(16)11(7-12(8)15)9-3-2-4-10(14)6-9/h2-7,16H,1H3 |
InChIキー |
VVCBAAWXRKKRIF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Cl)C2=CC(=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


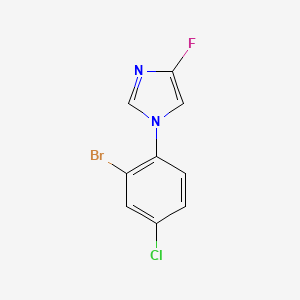
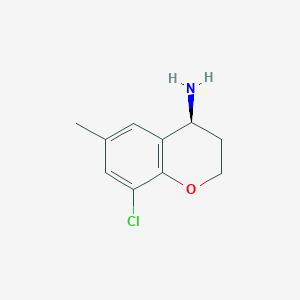
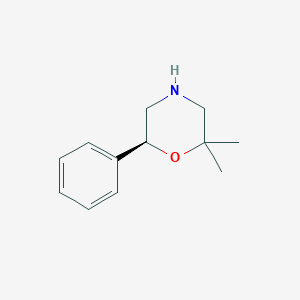
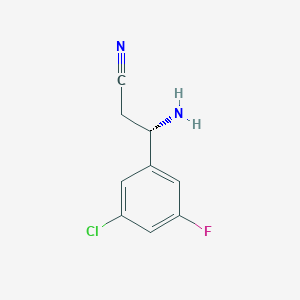
![3-Amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13057109.png)
![(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13057117.png)
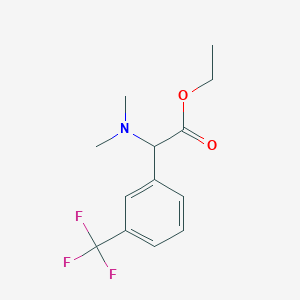
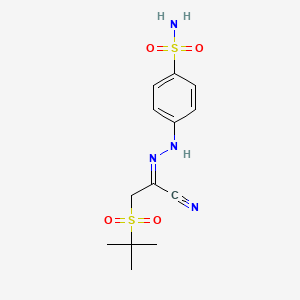
![2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride](/img/structure/B13057124.png)
